Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate
Description
Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate is a naphthyridine derivative featuring a propyl ester group at position 3, a 4-iodophenylamino substituent at position 4, and a methyl group at position 7 (Figure 1). The naphthyridine core is a bicyclic aromatic system with two nitrogen atoms, conferring unique electronic and steric properties. The methyl group at position 7 likely influences steric accessibility and metabolic stability.
Properties
IUPAC Name |
propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18IN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAORTMQRMVFMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate, with the CAS number 1116007-08-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C19H18IN3O2
- Molecular Weight: 447.3 g/mol
- IUPAC Name: Propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition: This compound has been shown to inhibit specific kinases involved in cellular signaling pathways, which are crucial for cancer cell proliferation and survival.
- Antimicrobial Activity: Preliminary studies suggest that it exhibits antimicrobial properties against various bacterial strains, potentially making it a candidate for antibiotic development.
- Antioxidant Properties: The compound may also function as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
Structure-Activity Relationship (SAR)
The biological activity of naphthyridine derivatives is often influenced by their structural modifications. The presence of the iodophenyl group is believed to enhance lipophilicity and improve binding affinity to biological targets. The following table summarizes key findings from SAR studies:
| Modification | Effect on Activity |
|---|---|
| Iodine Substitution | Increases potency against cancer cell lines |
| Propyl Group | Enhances solubility and bioavailability |
| Methyl Group at Position 7 | Improves selectivity for target enzymes |
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Activity:
-
Antimicrobial Studies:
- Research indicated that related compounds showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
- Antioxidant Activity:
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs and their distinguishing features are summarized in Table 1.
Table 1: Structural Comparison of Naphthyridine Derivatives
Key Observations:
Functional Group Differences: The target compound’s carboxylate ester (C-3) contrasts with carboxamide derivatives (e.g., compound 67), which may alter solubility and hydrogen-bonding capacity. The 4-iodophenylamino group provides steric bulk and electronic effects distinct from adamantyl (compound 67) or non-halogenated aryl groups.
Substituent Position Effects :
- The 7-methyl group in the target compound may enhance metabolic stability compared to unsubstituted analogs, as alkyl groups often block oxidative degradation .
- In cytotoxic naphthyridines (), substitutions at C-7 correlate with improved activity, suggesting the methyl group here could be advantageous .
Role of Iodine: The iodine atom in the target compound may facilitate halogen bonding in biological targets (e.g., kinases) or enhance charge transfer in dye-sensitized solar cells, as seen in bis(4-iodophenyl)amino-based dyes .
Pharmacological Potential:
- Compound 67 () demonstrates that carboxamide derivatives with bulky N3 substituents (e.g., adamantyl) exhibit bioactivity, likely due to enhanced target binding. The target compound’s iodophenyl group may similarly engage hydrophobic pockets or halogen-bonding motifs in proteins .
- highlights that cytotoxic naphthyridines with C-7 substitutions show potent activity against cancer cell lines. The 7-methyl group in the target compound aligns with this trend, suggesting possible anticancer utility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
